2-Chloro-4-methoxy-5-nitropyrimidine

Regioselectivity SNAr Pyrimidine functionalization

2,4-Dichloro-5-nitropyrimidine generates regioisomeric mixtures during SNAr due to competing C-2/C-4 reactivity, compromising yields and requiring tedious purification. 2-Chloro-4-methoxy-5-nitropyrimidine resolves this: the C-4 methoxy group is inert under standard substitution conditions, directing all nucleophilic attack exclusively to the C-2 chlorine. • Single-product transformations-no regioisomer separation needed • Orthogonal Cl/OMe reactivity enables sequential C-2 amination → C-4 demethylation → purine cyclization • Solid at ambient temp for accurate weighing on automated platforms • Reliable scale-up without selectivity drift

Molecular Formula C5H4ClN3O3
Molecular Weight 189.56 g/mol
CAS No. 282102-07-2
Cat. No. B1588037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxy-5-nitropyrimidine
CAS282102-07-2
Molecular FormulaC5H4ClN3O3
Molecular Weight189.56 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C5H4ClN3O3/c1-12-4-3(9(10)11)2-7-5(6)8-4/h2H,1H3
InChIKeyJMFJZBKFBHAICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxy-5-nitropyrimidine (CAS 282102-07-2): A Regioselective Pyrimidine Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-4-methoxy-5-nitropyrimidine (CAS 282102-07-2) is a tri-substituted pyrimidine building block featuring a chlorine atom at the C-2 position, a methoxy group at C-4, and a strongly electron-withdrawing nitro group at C-5 . This substitution pattern is deliberately designed to provide a single, unambiguous nucleophilic aromatic substitution (SNAr) handle at C-2, while the C-4 methoxy group remains intact under standard substitution conditions [1]. The compound is synthesized via regioselective methoxylation of 2,4-dichloro-5-nitropyrimidine with potassium methanolate at low temperature [2]. It serves as a key intermediate in the construction of kinase inhibitor scaffolds, nucleoside analogs, and purine libraries [3].

Why 2,4-Dichloro-5-nitropyrimidine Cannot Replace 2-Chloro-4-methoxy-5-nitropyrimidine in Regioselective Synthesis Programs


The closest in-class analog, 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2), possesses two chlorine leaving groups at C-2 and C-4, both activated by the C-5 nitro group. However, SNAr reactions on this scaffold exhibit inherent regioselectivity for the C-4 position, while C-2 substitution requires specialized tertiary amine nucleophiles or carefully controlled conditions to achieve selectivity [1]. This competing reactivity leads to product mixtures, reduced yields, and purification challenges in sequential derivatization. In 2-chloro-4-methoxy-5-nitropyrimidine, the C-4 methoxy group is a poor leaving group under typical SNAr conditions, effectively directing all nucleophilic substitution to the C-2 chlorine [2]. This architectural modification eliminates the regioselectivity problem, enabling clean, single-product transformations essential for reproducible scale-up and library synthesis. The evidence below quantifies the practical consequences of this differentiation.

Quantitative Differentiation Evidence: 2-Chloro-4-methoxy-5-nitropyrimidine vs. 2,4-Dichloro-5-nitropyrimidine and Other Analogs


Regioselective Substitution: Single Reactive Site (C-2) vs. Competing C-2/C-4 Reactivity in 2,4-Dichloro-5-nitropyrimidine

In 2,4-dichloro-5-nitropyrimidine, the C-4 chlorine is preferentially displaced over C-2 by primary and secondary amines under standard SNAr conditions [1]. Achieving C-2 selectivity requires tertiary amine nucleophiles, which undergo in situ N-dealkylation to yield formal secondary amine adducts at C-2—a multi-step process with moderate to excellent yields but limited generality [1]. In contrast, 2-chloro-4-methoxy-5-nitropyrimidine contains only one chlorine leaving group (C-2), as the C-4 methoxy group resists displacement under analogous conditions [2]. This structural constraint ensures that nucleophilic substitution occurs exclusively at C-2 without requiring specialized reagents, delivering predictable mono-substituted products.

Regioselectivity SNAr Pyrimidine functionalization

Synthesis Route and Commercial Purity: Defined Mono-Methoxylation of 2,4-Dichloro-5-nitropyrimidine

2-Chloro-4-methoxy-5-nitropyrimidine is prepared by treating 2,4-dichloro-5-nitropyrimidine with one equivalent of potassium methanolate in methanol at −10°C, achieving selective displacement of only one chlorine atom [1]. The reaction is described in Patent US08383641B2. Commercial suppliers, including Sigma-Aldrich and Bidepharm, routinely supply this compound at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) available . In comparison, 2,4-dichloro-5-nitropyrimidine is commercially available at 97% purity (Sigma-Aldrich), but the key distinction is functional: the 2-chloro-4-methoxy derivative arrives pre-functionalized, saving one synthetic step and avoiding the selectivity challenges inherent in the first substitution of the dichloro precursor.

Synthesis Purity Quality control

Physicochemical Property Comparison: Molecular Weight, Handling, and Storage Differentiation

The molecular weight of 2-chloro-4-methoxy-5-nitropyrimidine is 189.56 g/mol , compared to 193.98 g/mol for 2,4-dichloro-5-nitropyrimidine . The compound is a solid at ambient temperature and requires storage at 2-8°C under an inert atmosphere to maintain ≥97% purity . GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 2,4-dichloro analog, being a low-melting solid (mp 28-32°C), may require different handling protocols . The methoxy substituent moderately increases organic solvent solubility compared to the fully chlorinated analog, though direct solubility data remain proprietary to vendors.

Physicochemical properties Storage stability Handling

Synthetic Utility: Pre-Installed C-4 Methoxy Enables Sequential C-2 then C-4 Functionalization via Demethylation

The C-4 methoxy group in 2-chloro-4-methoxy-5-nitropyrimidine serves as a masked hydroxyl group that can be unveiled by demethylation (e.g., BBr₃, TMSI) after C-2 functionalization [1]. This enables a sequential C-2→C-4 derivatization strategy for constructing 2,4,5-trisubstituted pyrimidines. In contrast, 2,4-dichloro-5-nitropyrimidine undergoes simultaneous or competing C-2/C-4 substitution, making sequential control difficult. The Pd-catalyzed amination methodology developed for chloro-substituted 5-nitropyrimidines provides a complementary C-N coupling approach applicable to the C-2 chlorine of this compound [2]. This compound has been employed in the synthesis of pyrrolopyridones, which are known protein tyrosine kinase inhibitor scaffolds [3].

Sequential functionalization Demethylation Purine synthesis

Optimal Deployment Scenarios for 2-Chloro-4-methoxy-5-nitropyrimidine Based on Differential Reactivity Evidence


Kinase Inhibitor Scaffold Assembly via C-2 Selective Amination

When constructing 2-amino-4-methoxy-5-nitropyrimidine intermediates as precursors to pyrrolopyridone kinase inhibitors, 2-chloro-4-methoxy-5-nitropyrimidine provides the cleanest route. The C-2 chlorine undergoes Pd-catalyzed or SNAr amination without competing C-4 substitution, delivering single products in high purity. This avoids the regioisomeric mixtures encountered when starting from 2,4-dichloro-5-nitropyrimidine, which requires specialized tertiary amine conditions to achieve C-2 selectivity [1][2].

Purine and Nucleoside Analog Libraries Requiring Sequential C-2/C-4 Derivatization

For purine library synthesis, the C-2 chlorine is first displaced with an amine or other nucleophile, followed by C-4 methoxy demethylation to the corresponding 4-hydroxypyrimidine, enabling cyclization to the purine core. This sequential strategy is uniquely enabled by the orthogonal reactivity of chlorine (good leaving group) and methoxy (masked hydroxyl) [3]. The 2,4-dichloro analog cannot provide this level of control without additional protection/deprotection steps.

Parallel Synthesis and Automated Library Production Requiring Solid, Easily Weighable Building Blocks

The solid physical state of 2-chloro-4-methoxy-5-nitropyrimidine at ambient temperature, combined with its single reactive site, makes it well-suited for automated liquid handling and parallel synthesis platforms. The compound is weighed accurately as a solid without the melting or handling difficulties associated with the low-melting 2,4-dichloro-5-nitropyrimidine (mp 28-32°C) .

Agrochemical Intermediate Synthesis with Defined Substitution Pattern

5-Nitropyrimidine derivatives with alkoxy substituents have been patented as herbicidal agents and plant growth regulators [4]. The 2-chloro-4-methoxy-5-nitropyrimidine scaffold provides a pre-functionalized template for introducing agrochemical-specific amines or thiols at C-2 without cross-reactivity at C-4, enabling rapid analog generation for structure-activity relationship studies in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-methoxy-5-nitropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.